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Compound Name:
5-Fluoro-3-hydroxy-2-

pyrazinecarboxamide

Cat. No.: B1648515 Get Quote

Executive Summary: The Polymorphic Landscape
Favipiravir (T-705), a pyrazinecarboxamide derivative used as a broad-spectrum antiviral,

exhibits a distinct polymorphic landscape critical for formulation stability and bioavailability.

Unlike drugs with highly labile solvates, Favipiravir primarily exists in two anhydrous

polymorphic forms:

Form I (Orthorhombic): The thermodynamically stable form used in commercial API

production.

Form II (Tetragonal): A metastable polymorph often encountered during specific solvent

recrystallizations (e.g., ethyl acetate).

Critical Insight: While Form I is the regulatory standard, accidental generation of Form II during

scale-up can alter downstream processability due to differences in crystal habit and density.

This guide provides the crystallographic data, thermodynamic parameters, and experimental

protocols required to distinguish and control these forms.

Crystallographic Characterization
The structural distinction between the two forms lies in their hydrogen-bonding networks.[1][2]

Form I adopts a planar conformation stabilized by intramolecular O–H[3][4][5]···O hydrogen
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bonds, forming a 3D network.[4] Form II, while chemically identical, crystallizes in a higher-

symmetry space group with a different packing arrangement.

Table 1: Comparative Crystal Data (Anhydrous Forms)
Parameter Form I (Stable) Form II (Metastable)

Crystal System Orthorhombic Tetragonal

Space Group Pna21 P42/n

a (Å) 9.1133(6) 9.2805(7)

b (Å) 14.7708(10) 9.2805(7)

c (Å) 4.6893(3) 14.6491(13)

Volume (Å³) ~631.2 1261.7(2)

Z (Molecules/Unit Cell) 4 8

Calculated Density (g/cm³) 1.653 1.657

Key PXRD Markers (2θ) Distinct peaks at ~12-13°
14.8° and 18.1° (Unique to

Form II)

CCDC Deposition DOHVED 2047143

Data Source: Goloveshkin et al., Pharmaceutics 2021 [1].

Structural Diagnostic Logic
The presence of Form II in a Form I batch is most easily detected by the unique reflections at

14.8° and 18.1° (2θ). These peaks are absent in the orthorhombic phase and serve as critical

quality attributes (CQAs) for purity analysis.

Thermodynamic Stability & Interconversion
Understanding the energy landscape is vital for process control. Form I is the

thermodynamically stable phase at ambient conditions. Form II is metastable and

monotropically related to Form I, meaning it will eventually convert to Form I, although the

kinetics can be slow in the solid state.
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Thermal Behavior (DSC Analysis)
Counter-intuitively, the metastable Form II has been reported to exhibit a slightly higher melting

endotherm in some datasets, often accompanied by decomposition.

Form I Melting Point: ~190.7 °C

Form II Melting Point: ~192.5 °C

Note: The proximity of these melting points makes DSC a poor tool for rapid identification

compared to PXRD. The conversion is primarily solvent-mediated rather than thermally driven

in the solid state.

Visualization: Polymorph Control Workflow
The following diagram illustrates the solvent-dependent pathways to access each polymorph

and the conversion logic.
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Figure 1: Solvent-dependent crystallization pathways.[5] Recrystallization from alcohols yields

the stable Form I, while Ethyl Acetate promotes the metastable Form II.

Performance Comparison: Solubility & Dissolution
For oral formulations, the solubility profile dictates bioavailability. While Form II is metastable

and theoretically should have higher apparent solubility, its rapid conversion risks inconsistent

release rates. Therefore, Form I is the standard, but its solubility is pH-dependent.

Table 2: Aqueous Solubility Profile (Form I)
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Medium pH
Solubility
Classification

Relevance

0.1 N HCl 1.2 Low / Slightly Soluble Gastric Environment

Acetate Buffer 4.5 Soluble Intestinal Transition

Phosphate Buffer 6.8 High / Freely Soluble Intestinal Absorption

Water 7.0 Soluble General

Data Source: Marzouk et al., Sci. Pharm. 2022 [2].

Experimental Protocols
To ensure scientific integrity, the following protocols describe how to isolate the specific forms

and validate their identity.

Protocol A: Generation of Form I (Stable Orthorhombic)
Objective: Produce pure Form I for reference standards or formulation.

Dissolution: Dissolve 10 g of crude Favipiravir in 100 mL of Ethanol or Methanol at 60°C

under stirring until a clear solution is obtained.

Filtration: Filter the hot solution through a 0.45 µm membrane to remove insoluble

particulates.

Crystallization: Allow the solution to cool slowly to room temperature (approx. 25°C) over 4

hours.

Why? Slow cooling promotes the growth of the thermodynamically stable crystal lattice.

Isolation: Filter the resulting crystals and wash with cold ethanol (5 mL).

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Validation: Confirm structure via PXRD (Check for absence of 14.8° peak).
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Protocol B: Generation of Form II (Metastable
Tetragonal)
Objective: Isolate Form II for analytical comparison or seeding studies.

Dissolution: Suspend 5 g of Favipiravir in 150 mL of Ethyl Acetate (EtOAc).

Heating: Heat to reflux (~77°C) until complete dissolution occurs.

Rapid Cooling: Remove from heat and place the vessel immediately in an ice-water bath (0-

5°C).

Why? Rapid supersaturation in EtOAc kinetically traps the metastable tetragonal form

before it can rearrange to the orthorhombic structure.

Isolation: Filter rapidly to minimize solvent-mediated conversion.

Drying: Air dry at ambient temperature. Do not use high heat, as this may accelerate

conversion to Form I.

Protocol C: QC Dissolution Testing (Form I Tablets)
Objective: Standardized release testing for Favipiravir tablets (200 mg).

Apparatus: USP Apparatus II (Paddle).

Medium: 900 mL Phosphate Buffer (pH 6.8).

Temperature: 37.0 ± 0.5 °C.

Speed: 50 rpm.

Timepoints: 5, 10, 15, 30, 45 min.

Acceptance Criteria: Q = 85% at 30 minutes.

Visualization: Polymorph Identification Logic
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Figure 2: Diagnostic decision tree for identifying Favipiravir polymorphs using Powder X-Ray

Diffraction (PXRD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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